1,6,7,7a-Tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone 1,6,7,7a-Tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone
Brand Name: Vulcanchem
CAS No.: 17928-78-8
VCID: VC0091533
InChI: InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+
SMILES: CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C
Molecular Formula: C15H20O2
Molecular Weight: 232.323

1,6,7,7a-Tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone

CAS No.: 17928-78-8

Main Products

VCID: VC0091533

Molecular Formula: C15H20O2

Molecular Weight: 232.323

1,6,7,7a-Tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone - 17928-78-8

CAS No. 17928-78-8
Product Name 1,6,7,7a-Tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone
Molecular Formula C15H20O2
Molecular Weight 232.323
IUPAC Name 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one
Standard InChI InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+
Standard InChIKey NYCIXAIPHCQNDD-CSKARUKUSA-N
SMILES CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator